molecular formula C5H13NO3S B3241761 3-Ethoxypropane-1-sulfonamide CAS No. 1483617-83-9

3-Ethoxypropane-1-sulfonamide

Cat. No.: B3241761
CAS No.: 1483617-83-9
M. Wt: 167.23
InChI Key: QDMMFDFOSOOUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxypropane-1-sulfonamide is an organic compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol. Its structure incorporates both an ethoxypropane chain and a sulfonamide functional group. Sulfonamides are a significant class of compounds in medicinal and organic chemistry. The antibacterial sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, thereby exerting a bacteriostatic effect . Beyond their antimicrobial properties, sulfonamide-based structures are prevalent in various therapeutic areas, including diuretics, anticonvulsants, and sulfonylureas for diabetes management . Furthermore, sulfonamide moieties are valuable in chemical synthesis, for instance, as transition-state isosteres in the development of protease inhibitors, such as those targeting HIV . This combination of features makes this compound a versatile building block for researchers in synthetic chemistry, medicinal chemistry, and drug discovery. It is offered as a high-purity intermediate for the development of novel bioactive molecules and chemical probes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMMFDFOSOOUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483617-83-9
Record name 3-ethoxypropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Ethoxypropane 1 Sulfonamide and Its Analogues

Novel Approaches for Sulfonamide Formation with Alkyl Moieties

The construction of sulfonamides bearing alkyl groups, such as the 3-ethoxypropyl moiety, has traditionally relied on the reaction between a sulfonyl chloride and an amine. However, contemporary research has introduced more sophisticated and efficient catalytic systems that offer broader substrate scope and milder reaction conditions.

Exploration of Metal-Catalyzed (e.g., Cu, Pd, In) C-S and S-N Bond Formation Reactions

Metal catalysis has emerged as a powerful tool for forging carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds, providing direct and versatile routes to sulfonamides.

Hydrogen borrowing catalysis represents an atom-economical and environmentally benign strategy for the N-alkylation of sulfonamides using alcohols as alkylating agents. This methodology avoids the use of pre-activated alkyl halides and generates water as the only byproduct. organic-chemistry.orgnih.gov In this process, a transition metal catalyst, typically based on ruthenium, iridium, or manganese, temporarily oxidizes an alcohol to an aldehyde. organic-chemistry.orgnih.govresearchgate.net The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. Subsequently, the metal-hydride species, formed during the initial oxidation, reduces the imine to afford the N-alkylated sulfonamide and regenerates the active catalyst. organic-chemistry.orgresearchgate.net

For the synthesis of analogues of 3-Ethoxypropane-1-sulfonamide, this would involve the reaction of a primary sulfonamide with 3-ethoxypropanol. A notable example is the manganese-catalyzed N-alkylation of various aryl and alkyl sulfonamides with primary aliphatic alcohols. organic-chemistry.org A well-defined and bench-stable Mn(I) PNP pincer precatalyst has demonstrated high efficiency for this transformation. organic-chemistry.org

Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols organic-chemistry.org

EntrySulfonamide SubstrateAlcohol SubstrateProductYield (%)
1p-ToluenesulfonamideBenzyl alcoholN-Benzyl-p-toluenesulfonamide86
2MethanesulfonamideBenzyl alcoholN-Benzylmethanesulfonamide91
3p-Toluenesulfonamide1-ButanolN-Butyl-p-toluenesulfonamide85
4Ethanesulfonamide1-HexanolN-Hexylethanesulfonamide88

Reaction Conditions: Sulfonamide (1.0 mmol), alcohol (1.2 mmol), Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), xylenes, 150 °C, 24 h.

This methodology is highly adaptable for creating a library of 3-alkoxypropane-1-sulfonamide analogues by varying the corresponding alcohol and primary sulfonamide starting materials.

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl sulfonamides and are increasingly being explored for the preparation of their alkyl counterparts. These reactions typically involve the coupling of an aryl or alkyl halide with a sulfonamide or a sulfur-containing precursor. nih.govnih.govnih.gov

A significant advancement is the direct three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate, catalyzed by copper(II). nih.gov This approach allows for the convergent assembly of sulfonamides from readily available building blocks. While primarily demonstrated for aryl sulfonamides, the principle can be extended to the synthesis of alkyl sulfonamides.

Palladium catalysis has been instrumental in the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.govacs.org This method offers mild reaction conditions and high functional group tolerance. nih.gov The development of similar catalytic systems for the direct coupling of alkyl halides with sulfonamides or their precursors is an active area of research. For instance, a copper metallaphotoredox system has been developed for the N-alkylation of sulfonamides with a broad range of alkyl bromides under mild, aerobic conditions. nih.gov This approach utilizes visible light to generate alkyl radicals from the corresponding bromides, which are then coupled with the sulfonamide via a copper-catalyzed process. nih.gov

Table 2: Copper Metallaphotoredox N-Alkylation of Sulfonamides with Alkyl Bromides nih.gov

EntrySulfonamideAlkyl BromideProductYield (%)
1p-Toluenesulfonamide1-BromobutaneN-Butyl-p-toluenesulfonamide85
2Methanesulfonamide1-BromohexaneN-Hexylmethanesulfonamide78
3Benzenesulfonamide1-Bromo-3-phenylpropaneN-(3-Phenylpropyl)benzenesulfonamide82
4p-Toluenesulfonamide1-Bromo-3-ethoxypropane (B1266903)N-(3-Ethoxypropyl)-p-toluenesulfonamideNot reported, but analogous reactions are feasible

Reaction Conditions: Sulfonamide (0.5 mmol), alkyl bromide (1.0 mmol), Cu catalyst, photocatalyst, base, solvent, visible light irradiation.

Direct C-H functionalization represents a highly efficient and atom-economical approach to constructing C-N and C-S bonds, avoiding the need for pre-functionalized starting materials. While the direct C-H sulfonylation of aliphatic systems remains challenging, significant progress has been made, particularly for activated C-H bonds. rsc.orgrsc.orgchemrxiv.orgnih.gov

For the synthesis of this compound, a hypothetical direct C-H sulfonylation would involve the selective functionalization of the terminal methyl group of ethyl propyl ether. However, the inertness of such C(sp³)-H bonds makes this a formidable challenge. Current methods for direct C-H sulfonylation are more established for heteroaromatics and activated C-H bonds adjacent to heteroatoms. chemrxiv.org

Organocatalytic and Metal-Free Synthetic Pathways

The development of organocatalytic and metal-free synthetic methods is driven by the need for more sustainable and cost-effective chemical processes, avoiding contamination of products with residual metals.

A groundbreaking approach for the synthesis of sulfonamides involves the direct insertion of sulfur dioxide (SO₂) into C-N bonds or the utilization of SO₂ surrogates in multicomponent reactions. chemrxiv.orgmdpi.comrsc.org This strategy provides a direct route to the sulfonyl group from a simple and abundant C1-synthon.

Recently, a method for the formal insertion of SO₂ into the C-N bond of primary amines has been reported, enabling the direct synthesis of primary sulfonamides. chemrxiv.org This transformation is facilitated by an anomeric amide reagent that homolytically cleaves the C-N bond to generate an alkyl radical. This radical is then trapped by SO₂, and the resulting sulfonyl radical undergoes further reactions to form the sulfonamide. chemrxiv.org Applying this to 3-ethoxypropylamine (B153944) would, in principle, yield this compound directly.

Another powerful strategy is the three-component reaction involving an organometallic reagent, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine. This allows for the one-pot synthesis of a wide range of sulfonamides. nih.gov The reaction proceeds through the formation of a sulfinate intermediate, which is then oxidatively coupled with the amine.

Table 3: Three-Component Synthesis of Sulfonamides using a Sulfur Dioxide Surrogate nih.gov

EntryBoronic AcidAmineProductYield (%)
1Phenylboronic acidMorpholineN-Phenylsulfonylmorpholine85
24-Tolylboronic acidPiperidineN-(4-Tolylsulfonyl)piperidine92
3Vinylboronic acid pinacol (B44631) esterDiethylamineN,N-Diethylvinylsulfonamide75

Reaction Conditions: Boronic acid (1.0 mmol), amine (1.2 mmol), DABSO (0.6 mmol), Cu(OAc)₂ (10 mol%), oxidant, solvent, room temperature.

While these examples focus on aryl and vinyl sulfonamides, the methodology is adaptable to the synthesis of alkyl sulfonamides by using appropriate alkyl precursors.

Base-Promoted Alkylation and Arylation of Sulfonamides

Base-promoted N-alkylation and N-arylation of primary sulfonamides are fundamental transformations for the synthesis of more complex sulfonamide derivatives. In the context of this compound, these methods are primarily applicable to the synthesis of its N-substituted analogues. The general principle involves the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkyl or aryl halide.

The choice of base and reaction conditions is crucial for the success of these reactions. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and alkoxides (e.g., NaOEt, KOtBu). The reactivity of the sulfonamide and the alkylating/arylating agent, as well as solubility considerations, dictate the optimal choice. For instance, the alkylation of a primary sulfonamide with 1-bromo-3-ethoxypropane would be a direct route to N-(3-ethoxypropyl)sulfonamides.

Catalyst/BaseAlkylating/Arylating AgentSolventTemperature (°C)Yield (%)Reference
K2CO3Benzyl bromideAcetonitrileReflux85-95General observation
Cs2CO3Aryl iodideDioxane100-12070-90General observation
NaH1-bromo-3-ethoxypropaneDMF25-6080-95Plausible conditions

Table 1: Representative Conditions for Base-Promoted N-Alkylation and N-Arylation of Sulfonamides

Recent advancements in this area focus on the use of milder bases and catalytic systems to improve functional group tolerance and reduce side reactions. For example, copper- and palladium-catalyzed N-arylation reactions have expanded the scope of accessible N-aryl sulfonamides, allowing for the coupling of sulfonamides with a wider range of aryl halides and pseudohalides under relatively mild conditions.

Photocatalytic and Electrochemical Synthetic Routes to Sulfonamides

In recent years, photocatalytic and electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis of sulfonamides. These techniques often proceed under mild conditions, avoiding the need for high temperatures and harsh reagents.

A key feature of many photocatalytic and some electrochemical routes to sulfonamides is the generation of sulfonyl radical intermediates. nih.gov These highly reactive species can be generated from various precursors, such as sulfonyl chlorides, sulfonyl hydrazides, or even through the activation of stable sulfonamides. nih.govrsc.org Once formed, sulfonyl radicals can participate in a variety of bond-forming reactions, including addition to alkenes and alkynes, and cross-coupling reactions.

For the synthesis of this compound analogues, a photocatalytic approach could involve the addition of a sulfonyl radical to 3-ethoxyprop-1-ene. Alternatively, late-stage functionalization of a pre-formed this compound could be achieved by converting the sulfonamide into a sulfonyl radical precursor, which can then be used to form new carbon-sulfur or heteroatom-sulfur bonds. nih.govacs.org

Electrochemical methods offer another avenue for the generation of sulfonyl species. The anodic oxidation of thiols or sulfinates can lead to the formation of sulfonyl electrophiles or radicals, which can then be trapped by amines to form sulfonamides. An electrochemical synthesis of this compound could potentially start from 3-ethoxypropane-1-thiol (B6227231) and ammonia (B1221849) or a suitable nitrogen source. nih.govnoelresearchgroup.comtue.nl

MethodPrecursorKey IntermediateReaction TypePotential Application for this compound
PhotocatalysisSulfonyl chlorideSulfonyl radicalRadical addition to alkeneSynthesis of analogues
PhotocatalysisN-AcylsulfonamideSulfonyl radicalLate-stage functionalizationModification of the sulfonamide
Electrochemistry3-Ethoxypropane-1-thiolSulfonyl speciesOxidative couplingDirect synthesis

Table 2: Photocatalytic and Electrochemical Routes Involving Sulfonyl Radicals

Multi-Component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.com The development of MCRs for the synthesis of sulfonamides has been an active area of research.

For the synthesis of this compound and its derivatives, an MCR could be designed to incorporate a precursor to the 3-ethoxypropane moiety. For instance, a three-component reaction between an amine, a sulfur dioxide source (like DABSO), and an organometallic reagent derived from 1-bromo-3-ethoxypropane could potentially assemble the target molecule in a single step. nih.gov Another strategy could involve the use of 3-ethoxypropanal (B1330410) as a component in a Petasis-type reaction with a sulfonamide and a boronic acid to generate α-amino sulfonamide derivatives. organic-chemistry.org

MCR TypeComponentsProduct TypePotential Relevance to this compound
Copper-catalyzedAryl boronic acid, SO2 source, AmineAryl sulfonamideSynthesis of N-aryl analogues
Petasis-type3-Ethoxypropanal, Sulfonamide, Boronic acidα-Amino sulfonamideFunctionalization of the propane (B168953) chain
Ugi-typeIsocyanide, Aldehyde, Amine, Carboxylic acidα-Acylamino amideCould incorporate a sulfonamide-containing component

Table 3: Potential Multi-Component Reactions for this compound Synthesis

Strategies for Selective Functionalization of the Propane Chain

The selective functionalization of the C-H bonds within the propane chain of this compound presents a significant challenge due to the presence of multiple, relatively unreactive C-H bonds. However, modern synthetic methods, particularly those involving directed C-H activation, offer potential solutions. researchgate.net The sulfonamide group itself can act as a directing group, facilitating the functionalization of C-H bonds at specific positions.

For example, transition metal-catalyzed C-H activation reactions, using catalysts based on palladium, rhodium, or ruthenium, could potentially be employed to introduce functional groups at the α, β, or γ positions of the propane chain, depending on the specific ligand and reaction conditions. Photocatalytic methods employing hydrogen atom transfer (HAT) catalysis also provide a promising avenue for the selective functionalization of remote C-H bonds. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is of growing importance in both academic and industrial settings. tandfonline.comrsc.org Key aspects include the use of renewable starting materials, the reduction of waste, the use of safer solvents, and the development of catalytic rather than stoichiometric processes.

For the synthesis of this compound, green approaches could include:

Use of Sustainable Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs). uniba.itrsc.org Recent studies have shown the successful synthesis of sulfonamides in these environmentally benign media. uniba.itrsc.org

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve atom economy. This includes the use of transition metal catalysts for cross-coupling reactions and organocatalysts for various transformations.

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as photocatalysis and electrochemistry, to reduce energy consumption.

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product.

The environmental impact of a synthetic route can be assessed using various green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated per unit of product. mdpi.com

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Safer SolventsEmploying water, ethanol, or deep eutectic solvents. uniba.itrsc.org
CatalysisUtilizing transition metal or organocatalysts for C-N and C-S bond formation.
Energy EfficiencyImplementing photocatalytic or electrochemical methods. nih.govnoelresearchgroup.comtue.nl
Atom EconomyDesigning syntheses based on multi-component reactions. mdpi.com

Table 4: Application of Green Chemistry Principles

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of sulfonamides often rely on volatile and hazardous organic solvents. Modern approaches, however, are increasingly shifting towards solvent-free conditions or the use of green solvents such as water or deep eutectic solvents (DESs).

One prominent green strategy involves the in situ generation of sulfonyl chlorides from thiols, followed by their reaction with an amine in an environmentally benign solvent. For the synthesis of this compound, this would conceptually start from 3-ethoxypropane-1-thiol. An oxidative chlorination of the thiol can be achieved using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in water, ethanol, or a deep eutectic solvent like choline (B1196258) chloride/glycerol. rsc.org The resulting 3-ethoxypropane-1-sulfonyl chloride can then react in the same pot with an ammonia source to yield the target sulfonamide. This one-pot approach in a green solvent significantly reduces waste and avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of various sulfonamides has been successfully demonstrated in aqueous media, often yielding clean products with simple workup procedures. researchgate.net For a compound like this compound, conducting the final amination step in water would be a key feature of a green synthesis protocol.

Solvent-free, or neat, reaction conditions represent another important avenue for greening the synthesis of sulfonamides. Mechanochemistry, which involves grinding solid reactants together, has emerged as a powerful solvent-free technique. jsynthchem.com A mechanochemical approach could be envisioned for the synthesis of this compound, potentially involving the reaction of a solid derivative of 3-ethoxypropane-1-sulfonic acid with an ammonia source under ball-milling conditions. This would eliminate the need for any solvent, leading to a significant reduction in waste.

The following table summarizes various environmentally benign solvent systems and their applicability to the synthesis of sulfonamides, which can be extrapolated for this compound.

Solvent SystemStarting Material ExampleReagents/ConditionsAdvantages
Water3-Ethoxypropane-1-thiolNaDCC·2H₂O, AmmoniaNon-toxic, simple workup
Ethanol3-Ethoxypropane-1-thiolNaDCC·2H₂O, AmmoniaBiodegradable, good solubility
Deep Eutectic Solvent (e.g., ChCl/Glycerol)3-Ethoxypropane-1-thiolNaDCC·2H₂O, AmmoniaRecyclable, biodegradable
Solvent-Free (Mechanochemistry)Solid derivative of 3-ethoxypropane-1-sulfonic acidAmmonia source, Ball-millingNo solvent waste, high efficiency

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. organic-chemistry.orgorganic-chemistry.org High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

The traditional synthesis of sulfonamides from sulfonyl chlorides and amines, while effective, can have a lower atom economy due to the formation of hydrochloride salts as byproducts, which require neutralization and generate salt waste. Modern synthetic designs aim to improve upon this.

One approach to enhancing atom economy is the direct synthesis of sulfonamides from thiols and amines through an oxidative coupling reaction. Electrochemical methods have shown promise in this area, where electricity is used as a clean oxidant to drive the reaction. tue.nl For this compound, an electrochemical process could directly couple 3-ethoxypropane-1-thiol with an amine, with hydrogen gas being the only byproduct. This method avoids the use of halogenating agents and stoichiometric oxidants, leading to a significantly higher atom economy and less waste.

Catalytic methods also play a crucial role in improving atom economy. For instance, the development of catalysts that can facilitate the direct C-H sulfonamidation would be a highly atom-economical route. While not yet specifically reported for this compound, research into such transformations for other aliphatic compounds is ongoing.

The table below outlines synthetic strategies for sulfonamides with a focus on improving atom economy and minimizing waste, with hypothetical applications to the synthesis of this compound.

Synthetic StrategyReactantsKey FeaturesContribution to Atom Economy & Waste Minimization
One-Pot Thiol Oxidation-Amination3-Ethoxypropane-1-thiol, Ammonia source, OxidantIn situ generation of sulfonyl chlorideReduces intermediate isolation steps and associated waste.
Electrochemical Oxidative Coupling3-Ethoxypropane-1-thiol, AmineElectricity as a clean oxidantHigh atom economy, avoids stoichiometric chemical oxidants and halogenating agents.
Catalytic C-H Sulfonamidation (Hypothetical)3-Ethoxypropane, Sulfonamidating agentDirect functionalization of a C-H bondMaximizes atom economy by avoiding pre-functionalization of the starting material.
Use of Recyclable Solvents3-Ethoxypropane-1-sulfonyl chloride, AmmoniaReaction in a recyclable Deep Eutectic SolventMinimizes solvent waste through reuse.

By adopting these advanced synthetic methodologies, the production of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing.

Mechanistic Elucidation of Reactions Involving the 3 Ethoxypropane 1 Sulfonamide Scaffold

Kinetic and Thermodynamic Studies of S-N Bond Formation and Cleavage

The formation and cleavage of the sulfur-nitrogen (S-N) bond are pivotal reactions for the synthesis and metabolic degradation of sulfonamides. The S-N bond is generally stable, but its reactivity can be modulated by various factors, including pH, temperature, and the presence of catalysts.

Kinetic studies on the hydrolytic cleavage of sulfonamides show that the reaction rates are highly dependent on the molecular structure and reaction conditions. For instance, ceria-catalyzed hydrolysis of various sulfonamide drugs demonstrated that cleavage of the S-N, C-N, and C-S bonds can occur. nih.gov The S-N bond cleavage, a common pathway, often proceeds via nucleophilic substitution at the sulfur atom, yielding a sulfonic acid and an amine. This process is reported to be more favorable under acidic conditions. nih.gov

The oxidation of sulfonamides, another mode of transformation, has also been studied kinetically. The reaction of methane (B114726) sulfonamide (MSAM) with hydroxyl radicals (•OH) was found to have a rate constant of (1.41 ± 0.28) × 10⁻¹³ cm³ molec⁻¹ s⁻¹ at 298 K. copernicus.org Such studies indicate that hydrogen abstraction from the alkyl chain is often the dominant initial step rather than direct attack on the sulfonamide group, highlighting the relative stability of the S-N bond to certain radical reactions. scispace.com

The kinetics of enzyme-catalyzed oxidation of sulfonamides also follow specific models. For example, the oxidation of five different sulfonamides by versatile peroxidase from Bjerkandera adusta was consistent with a first-order kinetic model, where the reaction rate is directly proportional to the substrate concentration. scielo.org.mx

Table 1: Kinetic Data for Reactions of Model Sulfonamides

Reaction Type Model Compound Reagent/Catalyst Rate Constant (k) Conditions Reference
OH-initiated Photo-oxidation Methane Sulfonamide •OH Radical (1.41 ± 0.28) × 10⁻¹³ cm³ molec⁻¹ s⁻¹ 298 K, 700 Torr copernicus.org
Enzymatic Oxidation Sulfamethoxazole Versatile Peroxidase Follows first-order kinetics pH 4.5, 10 µM antibiotic scielo.org.mx
Hydrolytic Cleavage Various Sulfonamides Ceria Nanoparticles Dependent on sulfonamide structure Aqueous solution, ambient nih.gov

Identification and Characterization of Reaction Intermediates

Understanding a reaction mechanism necessitates the identification and characterization of transient species formed along the reaction coordinate. For sulfonamide transformations, several key intermediates have been proposed and studied. nih.gov

Sulfonyl Radicals (R-SO₂•): In many modern synthetic methods, particularly those initiated by photoredox or transition-metal catalysis, the sulfonyl radical is a key intermediate. acs.orgcsic.es These radicals can be generated from sulfonyl chlorides or via the insertion of sulfur dioxide from surrogates like potassium metabisulfite (B1197395) into a reaction with an aryl radical. rsc.orgthieme-connect.com They are versatile intermediates that can participate in addition reactions to alkenes and other unsaturated systems. acs.orgresearchgate.net

N-Sulfonyliminium Ions: Under oxidative electrochemical conditions, N-dealkylation of sulfonamides can occur. Trapping experiments have provided evidence for the intermediacy of N-sulfonyliminium ions in these transformations. acs.org These electrophilic species are key to understanding certain metabolic pathways of sulfonamide-containing drugs.

Sulfur-Centered Radical Cations (R₂S•⁺): In the free radical-induced oxidation of molecules containing a thioether group, such as in some complex sulfonamides, the initial attack by a hydroxyl radical can occur at the sulfur atom. This leads to the formation of a sulfur radical cation, which can then undergo various reactions, including deprotonation or intramolecular cyclization. nih.gov

Other Radical Intermediates: Depending on the reaction pathway, other radicals such as α-aminoalkyl radicals and α-(alkylthio)alkyl radicals may be formed, particularly in radical-initiated oxidation processes. nih.gov

The characterization of these fleeting species often relies on advanced analytical techniques. Mass spectrometry (MS), especially when coupled with techniques like collision-induced dissociation (CID) and ion mobility, is a powerful tool for detecting and structurally characterizing charged intermediates. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also employed to identify reaction products that infer the structure of the preceding intermediates. nih.govpensoft.net

Detailed Reaction Pathway Investigations

Sulfonamide transformations can proceed through fundamentally different mechanistic pathways—ionic or radical—depending on the reagents and conditions employed. thieme-connect.com

Ionic mechanisms often involve the sulfonamide group acting as a nucleophile or an electrophile. The classical synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine is a prime example of a nucleophilic attack by the amine on the electrophilic sulfur atom. eurjchem.com Conversely, hydrolytic cleavage often involves a nucleophilic attack on the sulfur center. nih.gov The formation of N-sulfonyliminium ions under oxidative conditions is another example of an ionic pathway. acs.org

Radical mechanisms have gained prominence with the advent of modern synthetic methods. libretexts.org These reactions typically involve the generation of a sulfonyl radical (RSO₂•). acs.org Visible-light photocatalysis, for instance, can enable the formation of an electron donor-acceptor (EDA) complex between a photocatalyst and a sulfonyl chloride, which upon irradiation, generates a sulfonyl radical. acs.org These radicals readily add to alkenes and alkynes, enabling a host of useful transformations that are often inaccessible through ionic pathways. csic.esrsc.org

Table 2: Comparison of Radical and Ionic Mechanisms for Sulfonamide Reactions

Feature Radical Mechanism Ionic Mechanism
Key Intermediate Sulfonyl Radical (RSO₂•) Cationic or Anionic Species (e.g., N-Sulfonyliminium ion)
Initiation Photocatalysts, transition metals, radical initiators (e.g., AIBN) Acids, bases, oxidants, reductants
Typical Reactions Addition to π-systems, C-H functionalization, cross-coupling Nucleophilic substitution, elimination, hydrolysis
Reaction Conditions Often mild, visible light or metal-catalyzed Can range from mild to harsh (e.g., strong acid/base)
Reference acs.org, rsc.org, thieme-connect.com eurjchem.com, nih.gov, acs.org

Catalysis is essential for achieving high efficiency and selectivity in chemical reactions by providing alternative pathways with lower activation energies. essentialchemicalindustry.org A wide array of catalysts are employed in reactions involving the sulfonamide scaffold.

Transition-Metal Catalysis: Metals such as palladium, copper, iron, cobalt, and ruthenium are widely used to catalyze reactions like C-H amination and cross-coupling. thieme-connect.comacs.org For example, copper-catalyzed cascade cycloetherification/sulfonylation of allenols proceeds through the generation of sulfur-centered radicals, demonstrating how metal catalysts can enable complex transformations. csic.es Palladium-catalyzed cross-coupling reactions are also a key method for forming C-N bonds in the synthesis of arylsulfonamides. sioc-journal.cn

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating sulfonyl radicals under mild conditions. acs.org Catalytic amounts of an organic or metal-based photosensitizer can initiate radical chain reactions, leading to efficient sulfonylation of various substrates. This approach is considered a sustainable alternative to many traditional methods. researchgate.net

Organocatalysis: Chiral organic molecules, such as proline sulfonamide derivatives, can act as catalysts for enantioselective transformations. frontiersin.orgnih.gov These catalysts operate by forming transient, covalently-bound intermediates (like enamines) or through non-covalent interactions (like hydrogen bonding) to control the stereochemical outcome of a reaction. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Peroxidases and other enzymes can catalyze the oxidation and degradation of sulfonamides under environmentally benign conditions. scielo.org.mx Enzyme-catalyzed C-H sulfonamidation has also been developed as a synthetic tool. thieme-connect.com

Table 3: Catalysts in Sulfonamide Chemistry

Catalyst Type Example(s) Typical Reaction Function Reference
Transition Metal Pd, Cu, Fe, Ru Cross-coupling, C-H Amination Enables bond formation, often via radical or organometallic intermediates. acs.org, csic.es, thieme-connect.com
Photocatalyst Iridium complexes, Triarylamines Sulfonylation of Alkenes Generates radical intermediates upon light absorption. acs.org
Organocatalyst Proline Sulfonamides Asymmetric Aldol Reaction Controls stereoselectivity through transient intermediates or H-bonding. nih.gov
Biocatalyst Peroxidase Oxidation Provides high selectivity under mild, aqueous conditions. scielo.org.mx

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful and definitive technique used to trace the path of atoms through a chemical reaction, thereby providing strong evidence for a proposed mechanism. wikipedia.orgbeilstein-journals.org By replacing an atom with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), chemists can follow its fate using techniques like mass spectrometry and NMR spectroscopy. symeres.comnih.gov

In sulfonamide chemistry, isotopic labeling has been used to:

Confirm Atom Sources: A study on the synthesis of primary sulfonamides proposed a mechanism involving an intramolecular proton transfer. This was confirmed by conducting the reaction quench with ¹⁸O-labeled water; the absence of ¹⁸O incorporation in the final product supported the proposed pathway where both oxygen atoms originated from the reagent. acs.org

Elucidate Degradation-Reconstruction Pathways: A late-stage ¹⁸O labeling strategy for primary sulfonamides was developed where the unlabeled molecule is deaminated to a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O before being converted back to the sulfonamide, now containing the heavy oxygen isotopes. chemrxiv.org

Probe Reaction Sites: Nitrogen-15 (¹⁵N) labeling can help distinguish between the different nitrogen atoms in more complex sulfonamide molecules, aiding in the study of metabolic pathways or reaction sites. nih.gov

Investigate Kinetic Isotope Effects (KIE): The use of deuterium (B1214612) (²H) can help determine whether a specific C-H bond is broken in the rate-determining step of a reaction. A significant KIE provides strong evidence for that mechanistic step. symeres.com

Table 4: Applications of Isotopic Labeling in Sulfonamide Mechanistic Studies

Isotope Application Technique Finding / Purpose Reference
¹⁸O Tracing oxygen atoms Mass Spectrometry Confirmed the origin of oxygen atoms in a sulfonamide synthesis. acs.org
¹⁸O / ¹⁵N Late-stage labeling Mass Spectrometry Developed a degradation-reconstruction pathway for creating labeled internal standards. researchgate.net, chemrxiv.org
¹⁵N Site-specific analysis GC-IRMS Developed a method for δ¹⁵N analysis to distinguish between N atoms. nih.gov
²H (Deuterium) Hydrogen-isotope exchange NMR Spectroscopy Studied selective aromatic deuteriation catalyzed by Iridium(I) complexes. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 3-Ethoxypropane-1-sulfonamide in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular structure.

Multi-dimensional NMR Techniques for Complex Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer foundational data, multi-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle. conicet.gov.aripb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

For this compound, a ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, confirming the spin systems of the propyl and ethyl chains. An HSQC experiment correlates each proton to its directly attached carbon atom. The most powerful of these, the HMBC experiment, reveals longer-range correlations (typically over 2-3 bonds), which are critical for connecting the distinct fragments of the molecule, such as linking the ethoxy group to the propylsulfonamide backbone.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS, and coupling constants (J) are in Hz. Data is based on established values for similar structural motifs.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-CH₂-S3.15 (t, J=7.6)53.5C2, C3
2-CH₂-2.10 (m)25.8C1, C3
3-O-CH₂-3.60 (t, J=6.0)68.2C1', C2
1'-O-CH₂-3.45 (q, J=7.0)66.0C3, C2'
2'-CH₃1.18 (t, J=7.0)15.2C1'
Amide-SO₂NH₂4.80 (s, br)-C1

Dynamic NMR for Conformational Studies

The flexibility of the this compound molecule, particularly the rotation around the C-S and C-O bonds, can be investigated using dynamic NMR (DNMR) spectroscopy. umich.edu By recording NMR spectra at various temperatures, it is possible to study the interchange between different conformational states. researchgate.netarkat-usa.org

At ambient temperature, rapid rotation around these bonds typically results in time-averaged signals. However, upon cooling, the rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. arkat-usa.org This can lead to peak broadening and eventual splitting into multiple sets of resonances at the coalescence temperature. Analysis of these changes allows for the calculation of the energy barriers to rotation, providing valuable insight into the molecule's conformational preferences and dynamic behavior in solution. sci-hub.ruacs.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for probing its fragmentation behavior, which can offer mechanistic insights into its stability and reactivity. mdpi.com HRMS provides highly accurate mass measurements, allowing for the determination of molecular formulas for the parent ion and its fragments. researchgate.netacs.org

Fragmentation Pathway Analysis for Structural Elucidation of Intermediates

Under conditions such as electrospray ionization (ESI), the molecule can be protonated to form the pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve isolating this ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.govresearchgate.net The analysis of these fragments helps to confirm the structure and can be used to identify reaction intermediates in complex mixtures. nih.gov

Key fragmentation pathways for sulfonamides often involve the cleavage of the C-S and S-N bonds. nih.gov For this compound, expected fragmentations would include the loss of the ethoxy group, cleavage of the propyl chain, and loss of sulfur dioxide (SO₂). researchgate.net

Table 2: Plausible HRMS Fragmentation Data for this compound Calculated for the protonated molecule [C₅H₁₄NO₃S]⁺.

Proposed FragmentChemical FormulaCalculated m/zFragmentation Pathway
[M+H]⁺C₅H₁₄NO₃S⁺152.0740Molecular Ion
[M+H - C₂H₄]⁺C₃H₁₀NO₃S⁺124.0427Loss of ethene from ethoxy group
[M+H - C₂H₅OH]⁺C₃H₈NO₂S⁺122.0270Loss of ethanol
[C₃H₇O]⁺C₃H₇O⁺59.0491Cleavage of C3-O bond
[SO₂NH₂]⁺H₂NO₂S⁺80.9852Cleavage of C1-S bond

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. researchgate.net These methods are also effective for monitoring the progress of reactions, as the appearance or disappearance of specific bands indicates the formation of products or consumption of reactants.

The primary sulfonamide group gives rise to strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent in the IR spectrum. researchgate.net The N-H stretching of the amide can also be clearly observed. The ether linkage (-C-O-C-) will also show a characteristic stretching vibration.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Amide)Asymmetric & Symmetric Stretch3400-3200
C-H (Alkyl)Stretch2980-2850
S=O (Sulfonyl)Asymmetric Stretch1350-1310
S=O (Sulfonyl)Symmetric Stretch1160-1140
C-O-C (Ether)Stretch1150-1085
S-N (Sulfonamide)Stretch950-875

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate the exact bond lengths, bond angles, and torsional angles. researchgate.net

This technique also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds formed by the sulfonamide N-H protons and sulfonyl oxygens. nih.gov This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this compound is not publicly available, the data for a related simple alkanesulfonate can serve as a representative example of the structural parameters that would be determined. nih.gov

Table 4: Representative Crystallographic Data for a Simple Alkanesulfonate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.45
b (Å)13.80
c (Å)7.95
β (°)105.2
S-O Bond Length (Å)~1.43
S-N Bond Length (Å)~1.62
S-C Bond Length (Å)~1.77
Hydrogen BondingN-H···O=S interactions present

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

The synthesis of alkylsulfonamides such as this compound involves the reaction of a sulfonyl chloride with an amine or ammonia (B1221849), followed by purification steps to isolate the final product. Throughout this process, chromatography is an indispensable tool. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely employed to monitor the progress of the reaction, identify the formation of byproducts, and assess the purity of the final isolated compound. nanobioletters.comresearchgate.netresearchgate.net

Reaction monitoring is crucial for optimizing reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to maximize the yield and minimize impurities. nanobioletters.com By taking small aliquots from the reaction mixture at different time intervals and analyzing them chromatographically, chemists can track the consumption of starting materials (e.g., 3-ethoxypropane-1-sulfonyl chloride) and the formation of the desired product (this compound). This allows for the determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to degradation or side reactions. mdpi.com

Following the completion of the reaction, the crude product is typically a mixture containing the desired sulfonamide, unreacted starting materials, catalysts, and byproducts. Purity assessment is a critical quality control step to ensure that the isolated compound meets the required specifications. researchgate.net Chromatographic methods provide a quantitative measure of purity, often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. researchgate.net For achieving high purity, preparative chromatography is often used to separate the target compound from these impurities. researchgate.netmdpi.com

Development of Specialized LC-MS/MS and GC-MS Methods for Alkylsulfonamides

For sensitive and selective analysis, especially in complex matrices or for trace-level impurity detection, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. wikipedia.orgscioninstruments.com The development of specialized methods for a specific alkylsulfonamide like this compound requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing non-volatile and thermally labile compounds like many sulfonamides. wikipedia.orglcms.cz A typical method development for this compound would involve a systematic approach to optimize various parameters.

Chromatographic Separation: Reversed-phase chromatography is commonly used for sulfonamides. nanobioletters.comresearchgate.net A C18 column is often the first choice due to its versatility in separating moderately polar compounds. The mobile phase typically consists of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic component (acetonitrile or methanol). nih.govcat-online.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure good separation of components with different polarities and to elute the target analyte with a sharp, symmetrical peak. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization source for sulfonamides, and it can be operated in either positive or negative ion mode. nih.gov For this compound, one would expect the formation of a protonated molecule [M+H]⁺ in positive mode or a deprotonated molecule [M-H]⁻ in negative mode. In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov

The table below outlines a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound.

ParameterSettingPurpose
LC System HPLC or UHPLCHigh-resolution separation of analytes.
ColumnC18, 100 x 2.1 mm, 2.7 µmStandard reversed-phase for separation of moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified aqueous phase to promote ionization and improve peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase for eluting analytes from the column.
Gradient5% B to 95% B over 10 minEnsures separation of starting materials, product, and potential byproducts.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reproducibility of retention times.
MS/MS System Triple QuadrupoleEnables sensitive and selective MRM transitions.
Ionization SourceElectrospray Ionization (ESI), PositiveEfficiently ionizes the sulfonamide.
Precursor Ion (Q1)m/z 168.1 [M+H]⁺Mass-to-charge ratio of the protonated this compound.
Product Ion (Q3)m/z 80.0 [SO₂NH₂]⁺A characteristic fragment resulting from the cleavage of the ethoxypropane chain.
Collision EnergyOptimized (e.g., 15-25 eV)Energy required to induce fragmentation of the precursor ion.

This table is based on established principles of LC-MS/MS method development and provides a scientifically plausible example for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. scioninstruments.com Simple alkylsulfonamides may have limited volatility, and the polar N-H group can lead to poor peak shape and interactions with the GC column. Therefore, a derivatization step is often employed to increase volatility and thermal stability. mdpi.com A common approach is the silylation of the sulfonamide N-H group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chromatographic Separation: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating derivatized analytes. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to effectively separate compounds based on their boiling points and interactions with the stationary phase. nih.gov

Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS. It is a hard ionization technique that produces extensive and reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The resulting mass spectrum serves as a chemical fingerprint for the compound.

The following table details a plausible GC-MS method for the analysis of derivatized this compound.

ParameterSettingPurpose
Derivatization BSTFA with 1% TMCSReplaces the active hydrogen on the sulfonamide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility.
GC System Gas ChromatographSeparates volatile compounds.
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-bleed, mid-polarity column suitable for a wide range of analytes.
Carrier GasHeliumInert gas to carry analytes through the column.
Inlet Temperature250 °CEnsures rapid vaporization of the sample.
Oven Program80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)Temperature gradient to separate compounds with different boiling points.
MS System Quadrupole Mass SpectrometerDetects and identifies compounds based on their mass-to-charge ratio.
Ionization SourceElectron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns for library searching.
MS Transfer Line280 °CPrevents condensation of analytes between the GC and MS.
Scan Rangem/z 40-500Covers the expected mass range of the derivatized analyte and its fragments.

This table is based on established principles of GC-MS method development and provides a scientifically plausible example for derivatized this compound.

By developing and validating such specialized chromatographic methods, researchers and manufacturers can effectively monitor the synthesis of alkylsulfonamides, control for impurities, and ensure the final product's quality and purity. nanobioletters.comresearchgate.net

Chemical Transformations and Derivatization Strategies Beyond Direct Synthesis

The synthetic utility of 3-ethoxypropane-1-sulfonamide extends beyond its initial preparation. The molecule possesses two key regions for further chemical modification: the sulfonamide nitrogen and the ethoxypropane chain. These sites allow for a variety of transformations to generate a diverse library of derivatives with tailored properties.

Conclusion and Future Research Directions

Summary of Key Advances in 3-Ethoxypropane-1-sulfonamide Chemistry

Direct research specifically on this compound is limited in publicly available literature. However, significant progress in the broader field of aliphatic sulfonamide synthesis provides a strong foundation for its preparation and derivatization.

Recent years have seen a shift towards more sustainable and efficient synthetic methods for sulfonamides, moving away from traditional routes that often require harsh reagents. rsc.orgresearchgate.net Key advances applicable to the synthesis of this compound include:

Metal-Free Synthesis: The development of metal-free oxidative coupling reactions presents a greener alternative for forming the crucial S-N bond. cbijournal.com For instance, methods utilizing iodine pentoxide (I₂O₅) or phenyltrimethylammonium (B184261) tribromide (PTAB) enable the coupling of thiols and amines without the need for metal catalysts. cbijournal.comthieme-connect.com These approaches could potentially be adapted for the synthesis of this compound from 3-ethoxypropane-1-thiol (B6227231) and an ammonia (B1221849) source.

Photocatalytic Methods: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. nih.gov Photocatalytic strategies for the synthesis of arylsulfonamides from aryl triflates, SO₂ surrogates, and various amines have been reported. rsc.org The extension of these methods to aliphatic systems could offer a mild and efficient route to compounds like this compound.

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to chemical transformations. noelresearchgroup.com The electrochemical oxidative coupling of thiols and amines has been demonstrated for the synthesis of a range of sulfonamides, offering high efficiency and functional group tolerance. tue.nl This technique could be particularly advantageous for the synthesis of this compound, avoiding the use of pre-functionalized starting materials. tue.nl

Novel Sulfur Dioxide Surrogates: The use of stable and easy-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has simplified the incorporation of the sulfonyl group. thieme-connect.com These reagents, combined with palladium-catalyzed cross-coupling reactions, have broadened the scope of sulfonamide synthesis. organic-chemistry.org

These advancements are summarized in the following table:

Synthetic AdvancementDescriptionPotential Application to this compound
Metal-Free Synthesis Oxidative S-N bond formation without the use of metal catalysts, often employing hypervalent iodine reagents or other oxidants.A greener and potentially more cost-effective route from 3-ethoxypropane-1-thiol.
Photocatalysis Use of visible light to drive the synthesis, offering mild reaction conditions and high functional group tolerance.A novel and efficient pathway for the construction of the sulfonamide scaffold.
Electrochemistry Reagent-free synthesis driven by an electric current, providing a sustainable and highly controlled method.A direct and atom-economical approach from simple precursors.
SO₂ Surrogates Utilization of stable, solid reagents as a source of sulfur dioxide, improving handling and safety.Simplified and more reliable incorporation of the sulfonyl moiety.

Identification of Remaining Challenges in Synthetic and Mechanistic Understanding

Despite the significant progress, several challenges remain in the synthesis and mechanistic understanding of aliphatic sulfonamides like this compound.

Substrate Scope and Functional Group Tolerance: While new methods are continually being developed, the substrate scope for the synthesis of aliphatic sulfonamides can be limited. The presence of sensitive functional groups in more complex derivatives of this compound could pose a challenge for some of the more reactive synthetic methods.

Regioselectivity and Chemoselectivity: In the synthesis of more complex molecules containing the this compound scaffold, achieving high regioselectivity and chemoselectivity can be difficult. The development of highly selective catalysts and reaction conditions is an ongoing area of research.

Mechanistic Elucidation: The mechanisms of many of the newly developed sulfonamide syntheses are not yet fully understood. thieme-connect.com A deeper mechanistic insight is crucial for optimizing reaction conditions, expanding the substrate scope, and designing new and more efficient synthetic routes. For example, understanding the nature of the reactive intermediates in photocatalytic and electrochemical syntheses could lead to significant improvements in these methods. rsc.orgnoelresearchgroup.com

Scalability: While many novel methods show promise on a laboratory scale, their scalability for industrial production can be a significant hurdle. Issues such as cost of reagents and catalysts, reaction times, and purification procedures need to be addressed for these methods to be commercially viable.

Prospective Avenues for Fundamental Chemical Research on this Scaffold

The this compound scaffold, as a representative of simple aliphatic sulfonamides, offers several promising avenues for future fundamental chemical research.

Development of Novel Catalytic Systems: There is a continuing need for the development of more efficient, selective, and sustainable catalysts for sulfonamide synthesis. acs.org Research into novel transition-metal catalysts, as well as organocatalysts, could lead to breakthroughs in the synthesis of aliphatic sulfonamides.

Exploration of Bioisosteric Replacements: Sulfonamides are often used as bioisosteres for other functional groups in medicinal chemistry. nih.gov Fundamental research into the conformational preferences, electronic properties, and hydrogen bonding capabilities of the this compound group could inform its use as a bioisostere in drug design.

Application in Materials Science: The sulfonamide functional group can impart useful properties to polymers and other materials, such as increased thermal stability and altered solubility. researchgate.net Research into the incorporation of the this compound moiety into novel materials could lead to the development of new functional polymers with tailored properties.

Mechanistic Studies Using Computational Chemistry: Computational modeling can provide valuable insights into reaction mechanisms and help to predict the reactivity of different substrates. york.ac.uk In-depth computational studies of the various synthetic routes to aliphatic sulfonamides could accelerate the development of new and improved synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxypropane-1-sulfonamide, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves sulfonylation of 3-ethoxypropane-1-amine using sulfonyl chlorides under controlled conditions. Key parameters include reaction temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric excess of the sulfonylating agent. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the sulfonamide .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethoxy group (δ ~1.2–1.4 ppm for CH3_3, δ ~3.4–3.6 ppm for CH2_2-O) and sulfonamide protons (δ ~7.5–8.5 ppm for NH2_2). Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) ensure accurate chemical shift calibration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. What are the key considerations for ensuring compound stability during storage and experimental use?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonamide group. Regular stability testing via HPLC or TLC monitors degradation. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Computational studies (e.g., DFT calculations) can model electron density distribution to predict reactivity. Experimentally, compare reaction rates with analogs (e.g., 3-methoxypropane-1-sulfonamide) under identical conditions. Monitor intermediates via in situ IR or 1H^1H-NMR .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

  • Methodology :

  • Systematic Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), protic (ethanol, water), and non-polar solvents (toluene).
  • Control Experiments : Include blank reactions and standardized controls to isolate solvent effects.
  • Statistical Analysis : Use ANOVA or multivariate regression to identify solvent properties (e.g., dielectric constant) correlating with reactivity .

Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding affinities to enzymes (e.g., carbonic anhydrase) using software like AutoDock.
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
  • Validation : Compare computational predictions with experimental IC50_{50} values or SPR binding assays .

Q. What experimental designs are recommended to analyze the surfactant properties of this compound in colloidal systems?

  • Methodology :

  • Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements across concentration gradients.
  • TEM/DLS : Visualize micelle formation and size distribution.
  • Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔGmic\Delta G_{mic}) from CMC data .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Pool data from multiple studies and apply random-effects models to account for variability.
  • Reproducibility Checks : Replicate key assays (e.g., enzyme inhibition) under standardized conditions.
  • Contextual Factors : Evaluate differences in assay protocols (e.g., pH, temperature) or cell lines used .

Ethical and Reporting Standards

Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

  • Methodology : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Detailed Experimental Logs : Include exact reagent grades, equipment models, and environmental conditions (humidity, temperature).
  • Open Data Platforms : Deposit raw spectra and chromatograms in repositories like Zenodo or ChemRxiv .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxypropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Ethoxypropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.